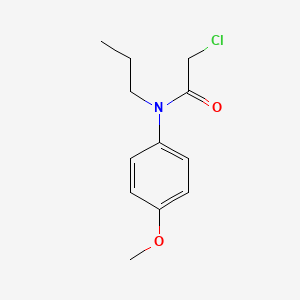
2-Chloro-N-(4-methoxyphenyl)-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(4-methoxyphenyl)-N-propylacetamide, also known as ML297, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of small molecules known as activators of K2P channels, which are ion channels that play a crucial role in regulating the resting membrane potential of cells. The purpose of
Mecanismo De Acción
2-Chloro-N-(4-methoxyphenyl)-N-propylacetamide is an activator of K2P channels, which are ion channels that regulate the resting membrane potential of cells. When 2-Chloro-N-(4-methoxyphenyl)-N-propylacetamide binds to K2P channels, it causes them to open, leading to an influx of potassium ions into the cell and hyperpolarization of the cell membrane. This hyperpolarization can have various effects on cellular processes, depending on the type of cell and the specific K2P channel that is activated.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-(4-methoxyphenyl)-N-propylacetamide are diverse and depend on the specific cell type and K2P channel that is activated. In general, 2-Chloro-N-(4-methoxyphenyl)-N-propylacetamide has been shown to increase the firing rate of neurons, dilate blood vessels, reduce blood pressure, and inhibit the growth and proliferation of cancer cells in vitro. 2-Chloro-N-(4-methoxyphenyl)-N-propylacetamide has also been found to have anti-inflammatory effects in animal models of inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Chloro-N-(4-methoxyphenyl)-N-propylacetamide is its specificity for K2P channels, which allows for targeted modulation of cellular processes. 2-Chloro-N-(4-methoxyphenyl)-N-propylacetamide has also been shown to have good pharmacokinetic properties and can be administered orally or intravenously. One limitation of 2-Chloro-N-(4-methoxyphenyl)-N-propylacetamide is its relatively low potency compared to other K2P channel activators, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on 2-Chloro-N-(4-methoxyphenyl)-N-propylacetamide. One area of interest is the development of more potent and selective K2P channel activators that can be used for therapeutic applications. Another area of interest is the investigation of the role of K2P channels in various diseases, such as epilepsy and neuropathic pain. Additionally, the use of 2-Chloro-N-(4-methoxyphenyl)-N-propylacetamide in combination with other drugs or therapies may enhance its effectiveness in treating various conditions.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(4-methoxyphenyl)-N-propylacetamide involves the reaction of 4-methoxyphenylacetic acid with propylamine, followed by the addition of thionyl chloride and 2-chloro-N-propylacetamide. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been reported in a research article published in the Journal of Medicinal Chemistry.
Aplicaciones Científicas De Investigación
2-Chloro-N-(4-methoxyphenyl)-N-propylacetamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cardiovascular disease, and cancer. In neuroscience, 2-Chloro-N-(4-methoxyphenyl)-N-propylacetamide has been shown to activate K2P channels in the brain, leading to an increase in the firing rate of neurons and a decrease in anxiety-like behavior in rodents. In cardiovascular disease, 2-Chloro-N-(4-methoxyphenyl)-N-propylacetamide has been found to dilate blood vessels and reduce blood pressure in animal models. In cancer, 2-Chloro-N-(4-methoxyphenyl)-N-propylacetamide has been shown to inhibit the growth and proliferation of cancer cells in vitro.
Propiedades
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-3-8-14(12(15)9-13)10-4-6-11(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLGYRYGOJSPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=C(C=C1)OC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-methoxyphenyl)-N-propylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

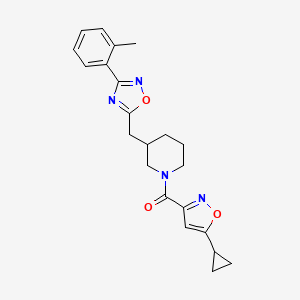
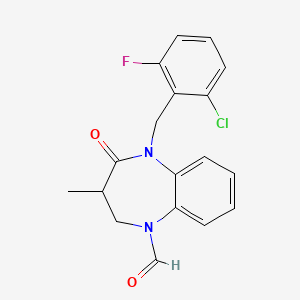
![2,5-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2944570.png)
![1-(2-propynyl)-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2944571.png)
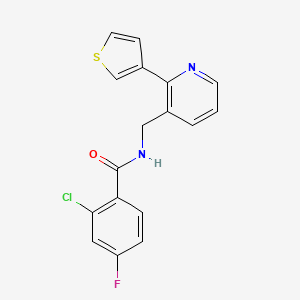
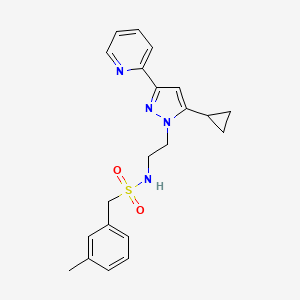
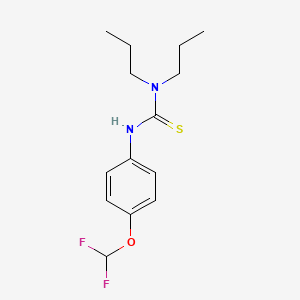
![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2944577.png)
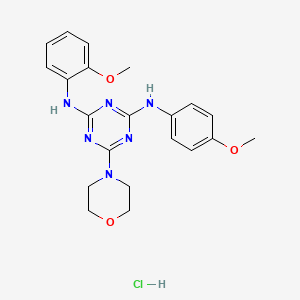
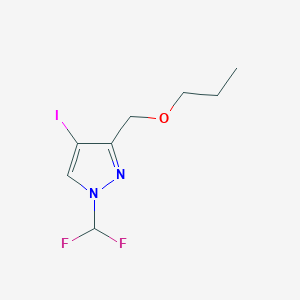
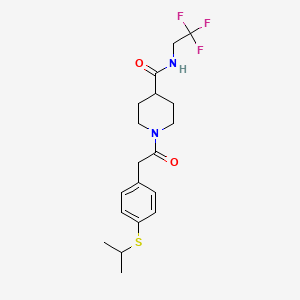
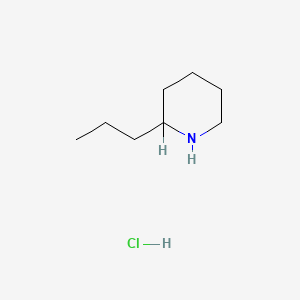
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2944588.png)
![N-[(3-bromophenyl)(cyano)methyl]cyclopentanecarboxamide](/img/structure/B2944589.png)